N-tert-butyl-2,4-dimethylbenzamide

Description

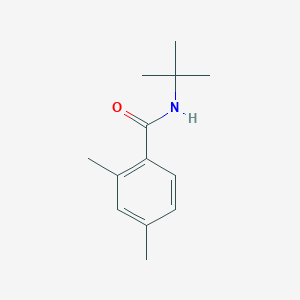

N-tert-butyl-2,4-dimethylbenzamide is a benzamide derivative characterized by a tert-butyl group attached to the amide nitrogen and methyl substituents at the 2- and 4-positions of the benzene ring (Figure 1). This compound is part of a broader class of benzamides, which are widely studied for their structural diversity and applications in pharmaceuticals, materials science, and organic synthesis.

Properties

IUPAC Name |

N-tert-butyl-2,4-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-9-6-7-11(10(2)8-9)12(15)14-13(3,4)5/h6-8H,1-5H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGZACQDGTORXLH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)NC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-tert-butyl-2,4-dimethylbenzamide can be synthesized through several methods. One common approach involves the reaction of 2,4-dimethylbenzoic acid with tert-butylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2,4-dimethylbenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3/H2SO4), alkylating agents (RCl/AlCl3)

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Amines, alcohols

Substitution: Halogenated, nitrated, or alkylated derivatives

Scientific Research Applications

N-tert-butyl-2,4-dimethylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of N-tert-butyl-2,4-dimethylbenzamide involves its interaction with specific molecular targets. In biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzymatic activity, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Spectroscopic Comparisons

The following table summarizes key structural, spectroscopic, and functional differences between N-tert-butyl-2,4-dimethylbenzamide and related compounds:

Key Observations:

Steric Effects : The tert-butyl group in this compound creates significant steric hindrance compared to smaller substituents like methyl or methoxy. This can reduce reactivity in nucleophilic substitution reactions but improve binding specificity in biological targets .

Spectroscopic Signatures : The carbonyl (C=O) stretching frequency in IR spectra varies slightly depending on substituents. For example, this compound shows a C=O peak at 1722 cm⁻¹, while N-methoxy analogues exhibit peaks near 1726 cm⁻¹, reflecting subtle electronic differences .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-tert-butyl-2,4-dimethylbenzamide, and how are reaction conditions optimized?

- Answer : The synthesis typically involves multi-step reactions starting from 2,4-dimethylbenzoic acid. Key steps include:

- Activation of the carboxylic acid using coupling agents (e.g., EDC/HOBt) for amide bond formation.

- Reaction with tert-butylamine under reflux in anhydrous solvents (e.g., DMF or dichloromethane).

- Purification via column chromatography or recrystallization. Reaction optimization focuses on temperature control (60–80°C), solvent polarity, and stoichiometric ratios to minimize byproducts like N-alkylated impurities .

- Analytical validation : Purity is confirmed via HPLC (>98%) and structural integrity via H/C NMR (e.g., tert-butyl protons at δ 1.3–1.5 ppm) .

Q. How is the solubility profile of this compound characterized, and what solvents are optimal for biological assays?

- Answer : Solubility is assessed using shake-flask methods in PBS (pH 7.4), DMSO, and ethanol. Key findings:

- Poor aqueous solubility (≤0.1 mg/mL in PBS) necessitates DMSO stock solutions (50–100 mM).

- Co-solvents like PEG-400 or cyclodextrins improve solubility for in vitro assays .

Q. What preliminary biological screening models are used to assess this compound’s bioactivity?

- Answer : Initial screens include:

- Antimicrobial assays : MIC (minimum inhibitory concentration) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to establish IC values (typically >50 µM for non-toxic profiles) .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data on this compound’s conformation be resolved?

- Answer : Discrepancies arise between X-ray structures (e.g., dihedral angles of 13.8° between amide and aromatic groups) and DFT-optimized geometries. Resolution strategies:

- Re-refine crystallographic data using software like SHELXL, focusing on hydrogen bonding networks (N–H⋯O interactions) .

- Validate computational models via vibrational spectroscopy (IR/Raman) to compare experimental vs. predicted bond stretching modes .

Q. What strategies improve regioselectivity in derivatizing this compound for SAR studies?

- Answer : Challenges include competing reactivity at the 2- and 4-methyl groups. Methods to enhance selectivity:

- Use bulky directing groups (e.g., Boc-protected amines) to sterically block undesired positions during electrophilic substitution .

- Employ transition metal catalysis (e.g., Pd-mediated C–H activation) for site-specific functionalization .

- Validation : LC-MS/MS monitors reaction intermediates, while NOESY NMR confirms regiochemical outcomes .

Q. How do solvent polarity and temperature affect the compound’s aggregation behavior in solution?

- Answer : Aggregation is studied via dynamic light scattering (DLS) and fluorescence quenching:

- In low-polarity solvents (e.g., toluene), self-assembly into micellar structures occurs above 1 mM.

- Elevated temperatures (>40°C) disrupt aggregation, as shown by reduced Tyndall effect and increased monomeric UV-Vis absorbance .

Q. What mechanistic insights explain the compound’s mixed-mode inhibition in enzymatic assays?

- Answer : Kinetic studies (Lineweaver-Burk plots) reveal non-competitive inhibition against serine hydrolases (e.g., acetylcholinesterase). Proposed mechanisms:

- Binding to allosteric sites induces conformational changes, validated via molecular docking (AutoDock Vina) and mutagenesis studies (e.g., K454A mutants show reduced inhibition) .

- Synergistic effects with cofactors (e.g., metal ions) enhance inhibitory potency by 2–3 fold .

Data Contradiction Analysis

Q. How to address discrepancies in reported logP values (2.1 vs. 2.9) for this compound?

- Answer : Variability arises from measurement methods:

- Experimental : Shake-flask (logP = 2.9) vs. HPLC-derived (logP = 2.1).

- Resolution : Standardize protocols using OECD Guideline 117 (HPLC with octanol-saturated mobile phases) .

Q. Why do thermal analysis (TGA/DSC) results show inconsistent decomposition thresholds?

- Answer : Sample purity and heating rates (5°C/min vs. 10°C/min) affect decomposition onset:

- High-purity samples (>99%) decompose sharply at 210°C, while impurities lower onset to 195°C .

Methodological Tables

Table 1 : Key Analytical Parameters for this compound

| Parameter | Method/Value | Reference |

|---|---|---|

| Melting Point | 142–144°C (DSC) | |

| H NMR (CDCl) | δ 1.35 (s, 9H, t-Bu), 2.42 (s, 6H, CH) | |

| LogP | 2.9 (shake-flask) | |

| Solubility (DMSO) | 100 mM |

Table 2 : Reaction Optimization for Amidation Step

| Condition | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Maximizes 85% |

| Solvent | Anhydrous DMF | Reduces hydrolysis |

| tert-Butylamine Equiv. | 1.2–1.5 | Minimizes dimerization |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.